molecular formula C18H20F3NO4S B2701600 2-methoxy-4,5-dimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide CAS No. 1351608-67-7

2-methoxy-4,5-dimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide

Cat. No.: B2701600
CAS No.: 1351608-67-7
M. Wt: 403.42
InChI Key: NEARKJJEJZBDEH-UHFFFAOYSA-N
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Description

2-Methoxy-4,5-dimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide is a high-purity synthetic sulfonamide derivative designed for preclinical research applications. This compound is of significant interest in medicinal chemistry and immunology research, particularly for investigating the NLRP3 inflammasome pathway, a multimeric protein complex that plays a key role in innate immune responses by recognizing pathogen- and damage-associated molecular patterns (PAMPs and DAMPs) . Canonical activation of inflammasomes leads to the production of pro-inflammatory cytokines interleukin (IL)-1β and IL-18, initiating inflammatory responses and pyroptosis . Aberrant NLRP3 inflammasome activity is implicated in the pathogenesis of various complex diseases, including neurodegenerative disorders such as Alzheimer's disease, metabolic disorders, obesity, atherosclerosis, and cryopyrin-associated periodic syndrome (CAPS) . The strategic incorporation of fluorine atoms and the sulfonamide functional group in this compound's structure is consistent with established medicinal chemistry approaches to optimize drug-like properties, including metabolic stability, membrane permeability, and binding affinity to biological targets . The sulfonamide group represents a privileged scaffold in pharmaceutical development, with demonstrated versatility across multiple therapeutic areas including antimicrobial, anti-carbonic anhydrase, and anti-inflammatory applications . The specific molecular architecture of this compound, featuring the 2-methoxy-4,5-dimethylbenzene sulfonamide moiety linked to a trifluoromethyl-substituted hydroxy phenylpropyl group, suggests potential for targeted protein interactions, possibly following structure-activity relationship (SAR) principles similar to those observed in developed NLRP3 inhibitors such as MCC950, JC171, and YQ128 . Research-grade compounds with this structural profile have shown promise in structure-activity relationship studies aimed at developing selective NLRP3 inflammasome inhibitors with improved potency and blood-brain barrier penetration for central nervous system applications . This reagent is provided exclusively for research purposes in laboratory settings and is not intended for diagnostic, therapeutic, or human use. Researchers should handle this material with appropriate safety precautions and in compliance with all applicable regulations governing chemical substances.

Properties

IUPAC Name

2-methoxy-4,5-dimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3NO4S/c1-12-9-15(26-3)16(10-13(12)2)27(24,25)22-11-17(23,18(19,20)21)14-7-5-4-6-8-14/h4-10,22-23H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEARKJJEJZBDEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-methoxy-4,5-dimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide involves multiple steps, typically starting with the preparation of the benzenesulfonamide core. The synthetic route may include:

    Formation of the Benzenesulfonamide Core:

    Introduction of Substituents: The methoxy and dimethyl groups are introduced through electrophilic aromatic substitution reactions.

    Attachment of the Trifluorohydroxyphenylpropyl Group: This step involves the reaction of the benzenesulfonamide intermediate with a trifluorohydroxyphenylpropyl halide under basic conditions.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

2-methoxy-4,5-dimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides).

Scientific Research Applications

2-methoxy-4,5-dimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-methoxy-4,5-dimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of key enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of cell surface receptors, leading to changes in cellular signaling.

    Disrupting Cellular Processes: Interfering with critical cellular processes, such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The primary structural analog identified is 2-methoxy-4,5-dimethyl-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]benzene-1-sulfonamide (CAS: 2034381-87-6), which shares the sulfonamide core and methoxy-dimethylbenzene scaffold but differs in the N-substituent . Below is a detailed comparison:

Structural and Functional Differences

Property Target Compound Analog (CAS 2034381-87-6)
N-Substituent 3,3,3-Trifluoro-2-hydroxy-2-phenylpropyl Bis-thiophenylmethyl [(thiophen-2-yl)(thiophen-3-yl)methyl]
Key Functional Groups Trifluoromethyl, hydroxyl, phenyl Thiophene rings (aromatic sulfur heterocycles)
Molecular Formula Not explicitly provided (inferred: C20H21F3NO4S) C18H19NO3S3
Molecular Weight ~452.45 g/mol (estimated) 393.54 g/mol
Polarity Moderate (hydroxyl enhances polarity; trifluoromethyl increases lipophilicity) Low (thiophene rings are less polar than hydroxyl/trifluoromethyl groups)
Potential Applications Drug development (fluorine enhances metabolic stability; hydroxyl aids solubility) Materials science (thiophenes useful in conductive polymers) or enzyme inhibition

Research and Development Context

While direct studies on the target compound are absent in the provided evidence, its comparison with the thiophene-containing analog highlights divergent design strategies:

  • Fluorinated vs. Thiophene Motifs: Fluorine incorporation is common in agrochemicals and pharmaceuticals (e.g., Tebufenozide in , a benzohydrazide insecticide), whereas thiophenes are prevalent in optoelectronics and kinase inhibitors .
  • Sulfonamide Scaffold: Both compounds utilize the sulfonamide group, known for its versatility in hydrogen bonding and stability, but their applications diverge based on substituent choice.

Biological Activity

2-Methoxy-4,5-dimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound's structure suggests possible interactions with biological targets, making it a candidate for various pharmacological applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiproliferative, and antioxidant properties.

Chemical Structure and Properties

The molecular formula of this compound is C16H20F3N2O4SC_{16}H_{20}F_3N_2O_4S, with a molecular weight of 394.41 g/mol. The presence of methoxy and trifluoromethyl groups in its structure may enhance its lipophilicity and biological interactions.

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit broad-spectrum antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against various Gram-positive and Gram-negative bacteria.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AE. faecalis8 μM
Compound BS. aureus16 μM
Compound CE. coli32 μM

The specific antimicrobial efficacy of this compound remains to be fully elucidated but is expected to be significant based on structural analogs.

Antiproliferative Activity

Antiproliferative studies have demonstrated that certain sulfonamide derivatives can inhibit cancer cell growth effectively. For example:

Cell LineIC50 (μM)Reference
MCF-7 (breast cancer)1.2
HCT116 (colon cancer)3.7
HEK293 (human kidney)5.3

The antiproliferative effects are often attributed to the ability of these compounds to induce cell cycle arrest and apoptosis in cancer cells.

Antioxidant Activity

The antioxidant properties of sulfonamides are also noteworthy. Compounds similar to this compound have shown potential in scavenging free radicals and reducing oxidative stress markers:

Method UsedResult
DPPH Scavenging AssaySignificant reduction in free radicals
ABTS AssayEnhanced antioxidant capacity compared to standard BHT

These findings suggest that the compound may protect against oxidative damage in biological systems.

Case Studies

  • Antimicrobial Efficacy : A study on a related sulfonamide demonstrated effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential applications in treating resistant infections.
  • Cancer Research : In vitro studies indicated that a structurally similar compound led to apoptosis in various cancer cell lines through the activation of caspases and mitochondrial pathways.

Q & A

Q. What are the key synthetic steps for preparing 2-methoxy-4,5-dimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide?

The synthesis typically involves multi-step organic reactions, including sulfonylation of the benzene core, followed by coupling with the trifluorohydroxypropylphenyl moiety. Critical steps include:

  • Sulfonamide formation : Reacting the sulfonyl chloride intermediate with the amine-containing sidechain under anhydrous conditions .
  • Protection/deprotection : Using temporary protecting groups (e.g., tert-butoxycarbonyl) to prevent side reactions during functionalization .
  • Purification : Employing column chromatography and recrystallization to isolate intermediates. Final purity (>95%) is confirmed via HPLC and NMR .

Q. Which analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm regiochemistry and detect impurities .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection to assess purity and stability under varying pH conditions .

Q. How is initial biological activity screening conducted for this sulfonamide derivative?

  • In vitro assays : Enzymatic inhibition studies (e.g., fluorogenic substrate assays) to evaluate binding to target proteins like carbonic anhydrase or kinases .
  • Cell-based models : Testing cytotoxicity and efficacy in cancer cell lines (e.g., IC50 determination) .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, particularly in scaling reactions?

  • Design of Experiments (DoE) : Systematic variation of parameters (solvent polarity, temperature, catalyst loading) to identify optimal conditions .
  • Flow chemistry : Continuous-flow reactors improve mixing and thermal control, reducing side products during scale-up .
  • In-line analytics : Real-time monitoring via FTIR or UV spectroscopy to adjust reaction dynamics .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Orthogonal validation : Cross-validate using multiple assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .
  • Batch consistency checks : Replicate experiments with independently synthesized batches to rule out impurity effects .
  • Meta-analysis : Compare structural analogs (e.g., fluorinated vs. non-fluorinated sulfonamides) to identify SAR trends .

Q. What methodologies elucidate the reaction mechanism of sulfonamide formation in this compound?

  • Kinetic isotope effects (KIE) : Deuterium labeling at reactive sites to probe rate-determining steps .
  • Computational modeling : Density Functional Theory (DFT) simulations to map transition states and intermediate stability .

Q. How can enantiomeric purity be ensured for the chiral hydroxypropyl moiety?

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with polar mobile phases to separate enantiomers .
  • Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computed data .

Q. What strategies mitigate solubility challenges during in vivo studies?

  • Co-solvent systems : Use cyclodextrins or PEG-based formulations to enhance aqueous solubility .
  • Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to improve bioavailability .

Q. How are structure-activity relationships (SAR) systematically investigated for this compound?

  • Fragment-based substitution : Synthesize analogs with modified methoxy, methyl, or trifluoropropyl groups .
  • Biological profiling : Test analogs against a panel of related targets (e.g., kinase isoforms) to identify selectivity drivers .

Q. What advanced techniques identify metabolic pathways and degradation products?

  • LC-MS/MS with stable isotopes : Incubate with liver microsomes and track metabolites using 13C-labeled parent compound .
  • CYP enzyme inhibition assays : Identify cytochrome P450 isoforms responsible for metabolism .

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